Boc-homo-L-tyrosine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-homo-L-tyrosine can be synthesized through several methods. One common approach involves the reaction of L-tyrosine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an aqueous solution under controlled conditions to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Boc-homo-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Boc-homo-L-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: It serves as a precursor in the study of enzyme-catalyzed reactions and protein modifications.
Medicine: It is utilized in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of fine chemicals and research reagents
Mechanism of Action
The mechanism of action of Boc-homo-L-tyrosine involves its role as a protected amino acid derivative. The tert-butoxycarbonyl (Boc) group protects the amino group, allowing selective reactions at other functional sites. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions and ensures the correct sequence of amino acids .
Comparison with Similar Compounds
Similar Compounds
Boc-L-tyrosine: Similar in structure but lacks the additional methylene group present in Boc-homo-L-tyrosine.
Fmoc-homo-L-tyrosine: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.
Cbz-homo-L-tyrosine: Uses a benzyl carbamate protecting group instead of Boc.
Uniqueness
This compound is unique due to its specific protecting group and the additional methylene group, which can influence its reactivity and the types of reactions it undergoes. This makes it particularly useful in certain synthetic applications where these properties are advantageous .
Properties
IUPAC Name |
(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-12(13(18)19)9-6-10-4-7-11(17)8-5-10/h4-5,7-8,12,17H,6,9H2,1-3H3,(H,16,20)(H,18,19)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPGKTTZDRPESV-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC=C(C=C1)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654299 |
Source
|
Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-(4-hydroxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198473-94-8 |
Source
|
Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-(4-hydroxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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